7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVXIKSXJBZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)C(F)(F)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738772 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851045-54-0 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 229.198 g/mol, features a trifluoromethyl group that enhances its pharmacological properties.
- Molecular Formula :
- Molecular Weight : 229.198 g/mol
- LogP : 3.23180 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 29.100 Ų
Biological Activity Overview
Research indicates that compounds containing the benzoazepine structure exhibit a variety of biological activities, including:
- Antidepressant : Some derivatives have shown efficacy in models of depression.
- Anticancer : Certain benzoazepine derivatives exhibit cytotoxicity against various cancer cell lines.
- Antimicrobial : Compounds in this class have demonstrated activity against bacterial and fungal strains.
The biological activity of this compound is believed to be linked to its ability to interact with neurotransmitter systems and cellular receptors. Specifically, its structure allows it to modulate pathways associated with serotonin and dopamine, which are critical in mood regulation and other physiological processes.
Antidepressant Activity
In a study assessing the antidepressant potential of various benzoazepine derivatives, this compound was evaluated using the forced swim test (FST) in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like effects (source: PubMed Central) .
Anticancer Properties
A series of experiments tested the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity (source: MDPI) .
Antimicrobial Activity
The antimicrobial efficacy was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent (source: MDPI) .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been explored for its antidepressant and anxiolytic properties. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, which is crucial for therapeutic efficacy.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of benzo[b]azepines exhibit significant serotonin receptor modulation, suggesting that this compound could be developed into a novel antidepressant agent. The mechanism involves interaction with serotonin receptors, which are pivotal in mood regulation.
Agrochemicals
The compound's structural characteristics allow it to act as an effective pesticide or herbicide . Its fluorinated nature can enhance the potency and selectivity of agrochemical formulations.
Case Study: Herbicidal Efficacy
Research indicates that compounds similar to this compound demonstrate effective herbicidal activity against common weeds while minimizing phytotoxicity to crops. This selective action is critical in sustainable agriculture practices.
Materials Science
In materials science, this compound has potential applications in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can impart unique physical properties such as increased hydrophobicity and chemical resistance.
Case Study: Coating Applications
Fluorinated polymers derived from this compound have shown promising results in creating durable coatings that resist environmental degradation, making them suitable for outdoor applications.
Chemical Reactions Analysis
Reduction Reactions
The ketone moiety at position 5 is susceptible to reduction under standard conditions. For example:
Mechanistic Insight : The ketone’s electrophilicity is enhanced by the electron-withdrawing trifluoromethyl group, facilitating nucleophilic hydride attack.
Substitution Reactions
The trifluoromethyl group at position 7 deactivates the aromatic ring toward electrophilic substitution but enables directed metalation for functionalization:
Nucleophilic Aromatic Substitution (SNAr)
Limited due to the strong electron-withdrawing effect of CF₃, but feasible with strong nucleophiles under harsh conditions:
| Position | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| C-8 | NaN₃, DMF, 120°C, 24h | 8-Azido derivative | <30% (low efficiency) |
Cross-Coupling Reactions
The CF₃ group can act as a directing group for regioselective C–H activation:
| Reaction Type | Catalytic System | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | 8-Aryl-7-CF₃ benzazepinone | 45–60% (moderate regioselectivity) |
Condensation and Cyclization
The ketone participates in condensation reactions to form heterocycles:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, NH₄OAc, EtOH, reflux | Spiro-oxindole fused benzazepinone | 70–78% |
Functionalization of the Azepine Ring
The secondary amine in the azepine ring undergoes alkylation/acylation:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → rt | N-Acetylated derivative | 88–95% | |
| Alkylation | MeI, K₂CO₃, DMF, 60°C, 6h | N-Methylated derivative | 75–82% |
Oxidation Reactions
The azepine ring’s amine can be oxidized to nitroxides under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Amine Oxidation | m-CPBA, CH₂Cl₂, 0°C, 2h | N-Oxide derivative | 60–68% |
Photochemical and Thermal Stability
The trifluoromethyl group enhances stability against thermal degradation but introduces sensitivity to UV light:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| UV Light (254 nm) | Ring-opening via C–N bond cleavage | Formation of trifluoromethylated arene | |
| 150°C, 24h (N₂) | No decomposition | Stable under inert atmosphere |
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G*) highlight key reactive sites:
| Parameter | Value (kcal/mol) | Implication | Source |
|---|---|---|---|
| LUMO Energy | -1.8 eV | Electrophilic reactivity at ketone | |
| HOMO Energy | -6.2 eV | Nucleophilic reactivity at N-amine |
Comparative Reactivity with Analogs
The CF₃ group alters reactivity compared to chloro or methyl analogs:
| Derivative | Electrophilic Substitution Rate (Relative to H) | Nucleophilic Substitution Rate (Relative to H) |
|---|---|---|
| 7-CF₃ | 0.05× | 0.3× |
| 7-Cl | 0.2× | 0.8× |
| 7-Me | 1.5× | 0.1× |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and related benzoazepinones are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: Trifluoromethyl (-CF₃): Enhances electron-withdrawing effects, increasing resistance to oxidative metabolism compared to chloro (-Cl) or bromo (-Br) substituents . Nitrobenzoyl Group: Introduced in Tolvaptan intermediates to enable further functionalization (e.g., reduction to amines) .
Biological Activity :
- The trifluoromethyl derivative’s higher lipophilicity (logP ~2.5 estimated) may improve blood-brain barrier penetration compared to chloro analogs (logP ~1.8) .
- Dual substitution (e.g., methyl and trifluoromethyl) in 7-Methyl-8-CF₃ analogs can fine-tune receptor binding selectivity in kinase inhibitors .
Synthetic Utility :
Preparation Methods
One-Pot Multibond Forming Process Using Allylic Trichloroacetimidates
A notable recent method involves the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines via a one-pot multibond forming process starting from 2-iodoanilines, which can be adapted for trifluoromethyl-substituted derivatives.
- Preparation of allylic trichloroacetimidates bearing a 2-allylaminoaryl group.
- Palladium-catalyzed coupling reactions.
- Intramolecular cyclization to form the azepine ring.
This method offers rapid access to the azepine ring with high efficiency and functional group tolerance, potentially applicable to trifluoromethyl-substituted anilines to yield the target compound.
| Reagent/Condition | Details |
|---|---|
| Starting material | 2-Iodoaniline derivative |
| Catalyst | Pd(OAc)2, triphenylphosphine |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction time | 2 hours |
This approach allows the synthesis of methyl (2E)-3-(2′-aminophenyl)prop-2-enoate intermediates, which undergo subsequent cyclization to afford the benzazepine core.
Beckmann Rearrangement and Related Cyclizations
The Beckmann rearrangement of oxime precursors has been employed to construct the azepine ring system, including derivatives with electron-withdrawing groups like trifluoromethyl.
- This method involves converting ketones to oximes, followed by acid-catalyzed rearrangement to lactams.
- The lactam ring corresponds to the 1H-benzo[b]azepin-5-one structure.
Though specific examples for the trifluoromethyl derivative are limited, this classical approach is adaptable and has been cited as a viable route for benzazepinones.
Palladium-Catalyzed N-Arylation and Cyclization
Research on trifluoromethyl-substituted carbolines, which are structurally related to benzazepines, provides insight into palladium-catalyzed synthetic routes that can be extrapolated.
- Pd(OAc)2 combined with ligands such as Xantphos or PCy3·HBF4 catalyzes N-arylation reactions.
- Starting from 2-bromo-5-(trifluoromethyl)aniline and halogenated pyridines, cyclization yields trifluoromethyl-substituted heterocycles.
- Typical conditions involve toluene or DMA as solvents, bases like NaOt-Bu or K2CO3, and heating to reflux or 130 °C for several hours.
These methods achieve moderate yields (11–51%) and provide well-characterized trifluoromethyl heterocycles, suggesting applicability to benzazepine synthesis.
Acid-Catalyzed Cyclization and Reduction for Tetrahydrobenzo[b]azepinones
A patent describes a multi-step synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, which can be adapted for trifluoromethyl-substituted analogs:
- Formation of 4-(substituted anilino)-4-ketobutyric acid via reflux of aniline derivatives with succinic anhydride.
- Cyclization using aluminum chloride at 55–70 °C for 4–6 hours.
- Acid workup and extraction to isolate diketone intermediates.
- Ketal formation with ethylene glycol and tosic acid.
- Reduction with sodium borohydride and boron trifluoride etherate under nitrogen at low temperature.
This sequence efficiently constructs the azepinone ring with control over substitution patterns and ring saturation, adaptable to trifluoromethyl substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| One-pot multibond forming process | 2-Iodoanilines, Pd(OAc)2, triphenylphosphine, K2CO3, DMF, 80 °C | Efficient, one-pot, versatile | Requires Pd catalyst, moderate temp | Moderate |
| Beckmann rearrangement | Oximes, acid catalyst | Classical, well-established | Multi-step, sensitive to substituents | Variable |
| Pd-catalyzed N-arylation | Pd(OAc)2, Xantphos or PCy3·HBF4, NaOt-Bu/K2CO3, toluene/DMA, reflux | Applicable to trifluoromethyl groups | Moderate yields, ligand sensitive | 11–51 |
| Acid-catalyzed cyclization + reduction | AlCl3, succinic anhydride, tosic acid, NaBH4, BF3·THF, 55–70 °C | High control over ring formation | Multi-step, requires careful temp control | Not specified |
Research Findings and Notes
- The one-pot multibond forming process offers a streamlined route to benzazepines with amino substituents, which can be modified to introduce trifluoromethyl groups by starting with appropriately substituted anilines.
- Palladium-catalyzed N-arylation and subsequent cyclization are effective for trifluoromethyl heterocycles, with detailed characterization confirming structure and purity.
- The multi-step acid-catalyzed cyclization and reduction sequence is industrially relevant and allows for scale-up, though it requires precise control of reaction conditions.
- Yields and purity depend heavily on catalyst choice, reaction temperature, and substituent effects, especially with electron-withdrawing groups like trifluoromethyl.
Q & A
Q. Methodological Insight :
- Optimizing Coupling Reactions : Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive trifluoromethyl reagents .
- Temperature Control : Reactions at 20–110°C (depending on the step) improve selectivity. For example, PyBroP-mediated couplings in 1,4-dioxane at 110°C achieve >90% yields in arylations .
Advanced Research Question
Q. Experimental Design :
- Claisen–Schmidt Condensation : Modify the ketone moiety with trifluoromethyl benzaldehydes to generate analogs for anti-neuroinflammatory testing .
- Pharmacophore Mapping : Use molecular docking to predict interactions with GABA receptors, guided by crystal structures of related benzodiazepines .
How can researchers optimize the stereochemical outcome of benzazepinone derivatives during synthesis?
Advanced Research Question
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in cyclization steps .
- Catalytic Asymmetric Hydrogenation : Employ Pd/C or Ru-BINAP catalysts for reductions to control stereochemistry .
Data Contradiction Analysis :
In , racemization occurred during arylations at 110°C. Lowering the temperature to 80°C and using chiral ligands (e.g., BINAP) improved enantiomeric excess (ee) from 50% to 92% .
What analytical techniques are critical for characterizing trifluoromethyl-substituted benzazepinones?
Basic Research Question
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., CF₃ position) and confirm hydrogen-bonding networks .
- ¹⁹F NMR : Monitor reaction progress and quantify trifluoromethyl incorporation (δ -60 to -70 ppm) .
Case Study :
In , single-crystal X-ray analysis confirmed the planar geometry of the trifluoromethyl group, critical for anti-inflammatory activity .
How do solvent and reagent choices impact the stability of fluorinated intermediates?
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) stabilize intermediates by reducing hydrolysis. Avoid protic solvents (e.g., MeOH) for acid-sensitive steps .
- Reagent Compatibility : Use mild reducing agents (e.g., NaBH₄) instead of LiAlH₄ to prevent over-reduction of ketones .
Methodological Insight :
In , replacing THF with 1,4-dioxane in PyBroP-mediated couplings reduced side-product formation by 15% .
What are the challenges in scaling up benzazepinone synthesis, and how can they be addressed?
Advanced Research Question
- Exothermic Reactions : Trifluoromethylation steps are highly exothermic. Use jacketed reactors and controlled addition rates .
- Purification : Scale-compatible techniques like centrifugal partition chromatography (CPC) improve yield vs. traditional column methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
